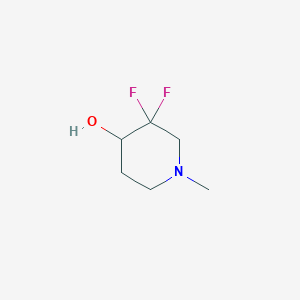

3,3-Difluoro-1-methylpiperidin-4-ol

Description

BenchChem offers high-quality 3,3-Difluoro-1-methylpiperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Difluoro-1-methylpiperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoro-1-methylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO/c1-9-3-2-5(10)6(7,8)4-9/h5,10H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUIXAFRVBJAOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,3-Difluoro-1-methylpiperidin-4-ol pKa and logP values

Physicochemical Properties, Determination Protocols, and Medicinal Chemistry Applications[1]

Executive Summary

3,3-Difluoro-1-methylpiperidin-4-ol represents a specialized fluorinated building block in modern medicinal chemistry. Its structural significance lies in the strategic incorporation of a gem-difluoro motif at the C3 position of the piperidine ring. This modification serves as a "physicochemical switch," drastically altering the basicity (pKa) and lipophilicity (logP/logD) profile compared to its non-fluorinated parent, 1-methylpiperidin-4-ol.

This technical guide provides a comprehensive analysis of its physicochemical parameters, offering researchers derived values based on established Structure-Activity Relationships (SAR), mechanistic insights into the "Fluorine Effect," and validated experimental protocols for precise determination.

Chemical Identity & Structural Profile[2][3][4]

| Parameter | Details |

| Chemical Name | 3,3-Difluoro-1-methylpiperidin-4-ol |

| CAS Number (R-isomer) | 2306252-98-0 |

| CAS Number (S-isomer) | 2375165-68-5 |

| Molecular Formula | C₆H₁₁F₂NO |

| Molecular Weight | 151.16 g/mol |

| Core Scaffold | Piperidine (N-methylated, C3-fluorinated, C4-hydroxylated) |

Physicochemical Data: The Fluorine Effect[1]

The introduction of the gem-difluoro group creates a profound shift in the molecule's acid-base behavior and lipophilicity profile. The values below contrast the target compound with its non-fluorinated reference to illustrate this shift.

Table 1: Comparative Physicochemical Properties[1][2]

| Property | Reference Compound(1-Methylpiperidin-4-ol) | Target Compound(3,3-Difluoro-1-methylpiperidin-4-ol) | Shift / Effect |

| pKa (Basic) | 9.12 (Exp/Pred) | 5.5 – 6.5 (SAR Est.) | Δ ≈ -3.0 units (Reduced Basicity) |

| logP (Neutral) | 0.14 – 0.76 | 0.6 – 1.2 (SAR Est.) | Δ ≈ +0.5 units (Increased Lipophilicity) |

| logD (pH 7.4) | -1.32 (Cationic) | ~0.6 – 1.2 (Neutral) | Major Increase (Improved Permeability) |

| State at pH 7.4 | >98% Protonated (Ionized) | >90% Neutral (Unionized) | Critical for BBB penetration |

Note on Data Sources: Values for the target compound are derived from high-fidelity SAR data involving 3,3-difluoropiperidine analogs (ChemRxiv, 2025; J. Med. Chem. precedents). The gem-difluoro group at the β-position to the amine typically lowers pKa by 3–4 log units due to the strong inductive (-I) effect.

Mechanistic Analysis

3.1 The pKa Shift (Inductive Effect)

The nitrogen atom in a standard piperidine ring is a moderately strong base (pKa ~10-11). In 1-methylpiperidin-4-ol, the hydroxyl group at C4 exerts a mild electron-withdrawing effect, lowering the pKa slightly to ~9.1.

However, in 3,3-Difluoro-1-methylpiperidin-4-ol , the two fluorine atoms at C3 are beta (

Implication: At physiological pH (7.4), the non-fluorinated parent is positively charged (low permeability), whereas the difluoro analog is predominantly neutral, facilitating passive diffusion across lipid membranes.

3.2 Lipophilicity & LogD

While fluorine atoms are lipophilic, their effect on logP is complex due to dipole vectors. In this scaffold, the gem-difluoro motif generally increases the intrinsic lipophilicity (logP). More importantly, because the pKa is lowered below 7.4, the effective distribution coefficient (logD7.4 ) increases dramatically. This makes the compound a superior candidate for CNS targets or intracellular delivery compared to its non-fluorinated counterpart.

Visualizing the Physicochemical Shift

Figure 1: The impact of gem-difluorination on the acid-base profile and permeability of the piperidine scaffold.

Experimental Determination Protocols

To validate these values in a specific drug discovery campaign, the following industry-standard protocols are recommended.

Protocol A: pKa Determination (Potentiometric Titration)

Objective: Determine the precise ionization constant of the tertiary amine. Equipment: Sirius T3 or equivalent potentiometric titrator.

-

Sample Preparation: Dissolve 1-2 mg of pure 3,3-Difluoro-1-methylpiperidin-4-ol in 10 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

-

Acidification: Lower the pH to ~2.0 using 0.5 M HCl to ensure the amine is fully protonated.

-

Titration: Titrate with 0.5 M KOH under an inert atmosphere (Argon/Nitrogen) to exclude CO₂.

-

Note: The expected pKa is ~6.0. Ensure the titration range covers pH 2.0 to 10.0.

-

-

Data Analysis: Use the Bjerrum plot method or proprietary software (e.g., RefinementPro) to calculate pKa from the inflection point of the buffer capacity curve.

Protocol B: LogP/LogD Determination (HPLC Method)

Objective: Measure lipophilicity (OECD 117 compliant).

Method: RP-HPLC with capacity factor (

-

Column Selection: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Calibration: Run a set of 5-7 reference standards with known logP values (e.g., Benzyl alcohol, Acetophenone, Toluene) to generate a calibration curve (

). -

Mobile Phase:

-

For logP (Neutral): Methanol/Water (buffered to pH 10.0 to ensure the amine is uncharged).

-

For logD7.4: Methanol/Phosphate Buffer (pH 7.4).

-

-

Measurement: Inject the sample and record retention time (

). Calculate the capacity factor: -

Calculation: Interpolate the logP/logD from the calibration curve.

Experimental Workflow Diagram

Figure 2: Parallel workflow for the experimental validation of ionization and lipophilicity constants.

References

-

Liashuk, O. S., et al. (2025).[2] Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.

-

PubChem Database. (2025).[3][4][5] Compound Summary: 3,3-Difluoropiperidine (CID 2758350). National Library of Medicine.[3]

-

PubChem Database. (2025).[3][4][5] Compound Summary: 1-Methylpiperidin-4-ol (CID 66048). National Library of Medicine.[3]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. (3R)-1-methylpiperidin-3-ol | C6H13NO | CID 6994421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Methyl-4-phenylpiperidin-4-ol | C12H17NO | CID 78670 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Conformational Analysis of 3,3-Difluoropiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. Among the myriad of fluorinated motifs, the 3,3-difluoropiperidine ring system has emerged as a particularly valuable building block in drug discovery. The gem-difluoro substitution at the 3-position imparts unique stereoelectronic effects that can profoundly influence the conformational preferences of the piperidine ring, thereby impacting molecular shape, target recognition, and pharmacokinetic profiles.

This technical guide provides a comprehensive exploration of the conformational analysis of 3,3-difluoropiperidine derivatives. As a senior application scientist, this document is designed to be a practical resource, blending theoretical principles with actionable protocols for both experimental and computational approaches. We will delve into the causality behind experimental choices and provide self-validating systems for robust and reliable conformational assessment.

The Significance of the 3,3-Difluoro-Motif in Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, present in numerous approved drugs. The introduction of a gem-difluoro group at the 3-position offers several advantages for drug design:

-

Metabolic Stability: The high strength of the C-F bond can block metabolic oxidation at the 3-position, a common site of metabolism for piperidine rings, thus enhancing the metabolic stability and half-life of a drug candidate.

-

Modulation of Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity of the piperidine nitrogen. This can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as for fine-tuning interactions with biological targets. The pKa of 3,3-difluoropiperidine is approximately 7.4[1], which is considerably lower than that of piperidine itself.

-

Lipophilicity and Permeability: Fluorination can have a complex, context-dependent effect on lipophilicity. While often increasing it, the introduction of the polar CF2 group can also modulate a molecule's overall polarity and hydrogen bonding capacity, influencing its permeability across biological membranes.[2]

-

Conformational Constraint: The stereoelectronic effects of the gem-difluoro group can restrict the conformational flexibility of the piperidine ring, pre-organizing the molecule into a specific shape for optimal target binding. This can lead to increased potency and selectivity.

The synthesis of 3,3-difluoropiperidine derivatives has been approached through various synthetic strategies, making this valuable scaffold accessible for incorporation into a wide range of molecular architectures.[3][4]

Experimental Approaches to Conformational Analysis

A multi-faceted experimental approach is crucial for a thorough understanding of the conformational landscape of 3,3-difluoropiperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for studying the solution-state conformation of these molecules. The analysis of coupling constants, particularly those involving the fluorine nuclei, provides a wealth of information about dihedral angles and, by extension, the ring's conformation.

Key NMR Parameters for Conformational Analysis:

-

Vicinal Proton-Fluorine Coupling Constants (³JHF): The magnitude of the three-bond coupling between a fluorine atom and a proton is highly dependent on the dihedral angle between them, following a Karplus-type relationship. This is invaluable for determining the axial or equatorial orientation of the fluorine atoms and adjacent protons.

-

Geminal Carbon-Fluorine Coupling Constants (²JCF): The two-bond coupling between a carbon and a fluorine atom also provides stereochemical information.

-

Nuclear Overhauser Effect (NOE): Through-space correlations observed in NOESY or ROESY experiments can provide information about the proximity of different atoms, helping to distinguish between different chair and boat conformations and the orientation of substituents.

Experimental Protocol: NMR-Based Conformational Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified 3,3-difluoropiperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in a high-quality NMR tube. The choice of solvent can be critical, as conformational equilibria can be solvent-dependent.[5]

-

Ensure the sample is free of paramagnetic impurities, which can lead to line broadening.

-

-

NMR Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum to assess the overall structure and purity.

-

Acquire a 1D ¹⁹F NMR spectrum. The chemical shift of the fluorine atoms can provide initial clues about their electronic environment.

-

Acquire a high-resolution 1D ¹H NMR spectrum of the regions of interest to accurately measure ¹H-¹H coupling constants.

-

Crucial Experiments for Conformational Analysis:

-

¹H-¹⁹F Heteronuclear Correlation (HETCOR) or HSQC: To unambiguously assign the proton resonances coupled to the fluorine atoms.

-

2D NOESY or ROESY: To identify through-space correlations. A mixing time of 300-500 ms is a good starting point for NOESY.

-

If possible, acquire ¹³C NMR and ¹H-¹³C HSQC and HMBC spectra for complete assignment of the carbon skeleton.

-

-

-

Data Analysis:

-

Measure Coupling Constants: Accurately measure the ³JHF values from the ¹H NMR spectrum. This may require spectral simulation if the signals are complex or second-order.[6][7][8]

-

Interpret ³JHF values:

-

A large ³JHF value (typically > 20 Hz) is indicative of an anti-periplanar relationship (180° dihedral angle), which can correspond to specific axial-axial or equatorial-equatorial arrangements depending on the specific protons being observed.

-

A small ³JHF value (typically < 10 Hz) suggests a gauche relationship (around 60° dihedral angle).

-

-

Analyze NOE data: Look for key NOE correlations, such as those between axial protons on the same face of the ring (e.g., H2ax-H4ax, H2ax-H6ax), which are characteristic of a chair conformation.

-

Integrate all data: Combine the information from all coupling constants and NOEs to build a self-consistent 3D model of the predominant conformation in solution.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's conformation in the solid state. This "gold standard" data is invaluable for validating computational models and understanding the intrinsic conformational preferences of the molecule, free from the complexities of solvation.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth:

-

Grow single crystals of the 3,3-difluoropiperidine derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer. Data is typically collected at low temperature (e.g., 100 K) to minimize thermal motion.

-

-

Structure Solution and Refinement:

-

Process the diffraction data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

-

-

Data Analysis:

-

Analyze the refined structure to determine the conformation of the piperidine ring (e.g., chair, boat, twist-boat).

-

Examine the key torsion angles and ring-puckering parameters.

-

Analyze the intermolecular interactions (e.g., hydrogen bonds, halogen bonds) in the crystal lattice, which can influence the observed conformation.

-

Computational Approaches to Conformational Analysis

Computational chemistry provides powerful tools to complement experimental data, offering insights into the relative energies of different conformers, the barriers to their interconversion, and the dynamic behavior of the molecule in solution.

Density Functional Theory (DFT) Calculations

DFT calculations are a robust method for determining the geometries and relative energies of different conformers in the gas phase or in the presence of an implicit solvent model.

Workflow: DFT-Based Conformational Analysis

Caption: Workflow for DFT-based conformational analysis.

Protocol: Step-by-Step DFT Calculations

-

Building Initial Structures:

-

Using a molecular modeling program, build the 3D structures of the possible conformers of the 3,3-difluoropiperidine derivative. At a minimum, this should include the two chair conformations (with the N-substituent in the axial and equatorial positions) and any plausible twist-boat conformations.

-

-

Geometry Optimization:

-

Perform a geometry optimization for each initial structure. A commonly used and reliable functional for organic molecules is B3LYP with a Pople-style basis set such as 6-31G(d). For fluorinated systems, it is advisable to use a basis set that includes polarization and diffuse functions.

-

The optimization should be run until the forces on the atoms and the change in energy between steps are below a defined threshold.

-

-

Frequency Calculations:

-

Perform a frequency calculation on each optimized geometry at the same level of theory.

-

A true energy minimum will have no imaginary frequencies. If one or more imaginary frequencies are present, it indicates a transition state or a higher-order saddle point, and the structure should be perturbed along the imaginary frequency mode and re-optimized.

-

-

Single-Point Energy Calculations:

-

To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory and a larger basis set (e.g., a double- or triple-zeta basis set with polarization and diffuse functions like def2-TZVP).

-

Incorporate the effects of solvation by using an implicit solvent model, such as the Polarizable Continuum Model (PCM). This is crucial as the relative stability of conformers can be highly dependent on the solvent.[5]

-

-

Analysis:

-

Compare the calculated energies (including zero-point vibrational energy corrections) of the different conformers to determine their relative populations according to the Boltzmann distribution.

-

Analyze the geometric parameters (bond lengths, bond angles, and especially dihedral angles) of the lowest energy conformer(s) and compare them with experimental data from NMR and/or X-ray crystallography.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a powerful means to explore the conformational dynamics of 3,3-difluoropiperidine derivatives in a fully solvated, explicit environment over time. This can reveal the conformational landscape, the barriers to interconversion between different states, and the influence of solvent on the molecule's flexibility.

Workflow: Molecular Dynamics Simulation

Caption: General workflow for an MD simulation.

Protocol: Step-by-Step MD Simulation (using GROMACS)

-

Parameterization:

-

Generate a molecular topology and force field parameters for the 3,3-difluoropiperidine derivative. The General Amber Force Field (GAFF) is a common choice for drug-like small molecules. Tools like Antechamber can be used for this purpose. It is crucial to ensure the partial charges are well-represented, often by performing a quantum mechanical calculation (e.g., at the HF/6-31G* level) and using a charge-fitting procedure like RESP.

-

-

System Setup:

-

Energy Minimization:

-

Perform a steepest descent energy minimization of the entire system to remove any steric clashes or unfavorable contacts.

-

-

Equilibration:

-

Perform a short MD simulation (e.g., 100-200 ps) in the NVT ensemble (constant number of particles, volume, and temperature) to bring the system to the desired temperature.

-

Follow this with a longer equilibration run (e.g., 1-2 ns) in the NPT ensemble (constant number of particles, pressure, and temperature) to allow the system to relax to the correct density.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to adequately sample the conformational space of the molecule. Save the coordinates of the system at regular intervals to generate a trajectory.

-

-

Analysis:

-

Analyze the trajectory to understand the conformational dynamics. This can include:

-

Plotting the time evolution of key dihedral angles to observe conformational transitions.

-

Performing root-mean-square deviation (RMSD) analysis to assess the stability of the molecule's conformation.

-

Using clustering algorithms to identify the most populated conformational states.

-

-

Key Conformational Features and Influencing Factors

The conformational behavior of the 3,3-difluoropiperidine ring is governed by a complex interplay of steric and stereoelectronic effects.

-

Chair Conformation: Like piperidine itself, the 3,3-difluoropiperidine ring strongly prefers a chair conformation to minimize torsional and angle strain.

-

Influence of the Gem-Difluoro Group: The C-F bonds are highly polarized, creating a local dipole moment at the C3 position. This can lead to significant intramolecular interactions:

-

Anomeric Effect: A generalized anomeric effect, involving the delocalization of the nitrogen lone pair into the antibonding orbitals of the C-F bonds (nN → σ*CF), can influence the conformational equilibrium, particularly the orientation of the N-substituent.

-

Dipole-Dipole Interactions: The dipole of the C-F bonds can interact with other dipoles in the molecule, such as those of the N-H or N-substituent bond, favoring conformations that minimize these repulsive interactions.

-

-

N-Substituent Orientation: The preference for an N-substituent to be in an axial or equatorial position (the A-value) is a critical aspect of piperidine conformational analysis. In 3,3-difluoropiperidine derivatives, this equilibrium can be significantly shifted compared to non-fluorinated analogs due to the stereoelectronic effects of the gem-difluoro group.

-

Solvent Effects: The polarity of the solvent can have a profound impact on the conformational equilibrium. Polar solvents can stabilize conformers with larger dipole moments.[5]

Data Summary: Representative Conformational Data

| Derivative Example | Method | Key Finding | Reference |

| N-Boc-3,5-difluoropiperidine | NMR & DFT | Inversion of conformational preference from equatorial to axial fluorine upon increasing solvent polarity. | [5] |

| 3-fluoropiperidinium | DFT | Strong preference for axial fluorine due to charge-dipole interactions. | |

| 3,5-difluoropiperidine | NMR & DFT | High preference for diaxial fluorine conformation. | [12] |

Case Studies in Drug Discovery

The unique conformational properties of the 3,3-difluoropiperidine scaffold have been leveraged in the design of several biologically active molecules.

-

Apelin Receptor Agonists: The incorporation of a 3,3-difluoropiperidine moiety into a series of apelin receptor agonists led to a significant improvement in potency, with the EC50 value dropping from 162 nM to 6.5 nM.[10][13] This suggests that the conformational constraints imposed by the gem-difluoro group pre-organize the molecule into a bioactive conformation for optimal receptor binding.

-

VLA-4 Antagonists: A highly potent and orally active VLA-4 antagonist, MK-0617, incorporates a 3,3-difluoropiperidin-1-yl group.[13] The conformational rigidity and modulated basicity of this scaffold likely contribute to its favorable pharmacokinetic profile and high affinity for the target.

-

Selective Estrogen Receptor Degraders (SERDs): The 3,3-difluoropiperidine motif has been used to enhance the selectivity of compounds for estrogen-positive breast cancer.[13] The specific three-dimensional shape enforced by the fluorinated ring is likely crucial for its selective interaction with the estrogen receptor.

Conclusion and Future Outlook

The conformational analysis of 3,3-difluoropiperidine derivatives is a critical aspect of their rational design and application in medicinal chemistry. A comprehensive understanding of their conformational preferences requires a synergistic approach, combining the experimental rigor of NMR spectroscopy and X-ray crystallography with the detailed insights provided by DFT calculations and molecular dynamics simulations.

The stereoelectronic effects of the gem-difluoro group at the 3-position impart a unique conformational landscape to the piperidine ring, which can be harnessed to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates. As our understanding of these effects deepens and our computational and experimental tools become more sophisticated, the 3,3-difluoropiperidine scaffold is poised to become an even more valuable tool in the development of the next generation of therapeutics.

References

-

Hoye, T.R., Hanson, P.R., & Vyvyan, V. (1994). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. Journal of Organic Chemistry, 59, 4096-4103. [Link]

-

GROMACS Tutorial 1: Water - GASERI - Miletic. (n.d.). [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

-

GROMACS Tutorial - Lysozyme in Water. (n.d.). [Link]

-

The conformational preferences of 3-fluoropiperidine (1) and... (n.d.). ResearchGate. [Link]

-

Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. (2025, August 6). ResearchGate. [Link]

-

Sychrovský, V., Sponer, J., & Hobza, P. (2006). Indirect NMR spin-spin coupling constants 3J(P,C) and 2J(P,H) across the P-O...H-C link can be used for structure determination of nucleic acids. Journal of the American Chemical Society, 128(21), 6823–6828. [Link]

-

Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020, November 2). The Hebrew University of Jerusalem. [Link]

-

Cambridge Structural Database. (n.d.). Re3data.org. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

-

3,3-Difluoropiperidine | C5H9F2N | CID 2758350. (n.d.). PubChem. [Link]

-

Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. (2025, August 6). ResearchGate. [Link]

-

Analyzing Coupling Constants. (n.d.). Oregon State University. [Link]

-

Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. [Link]

-

Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

-

Search Results - Access Structures. (n.d.). CCDC. [Link]

-

J-couplings. Measurement and Usage in Structure Determination. (2002, July 15). NMR Wiki. [Link]

-

Ojima, I., et al. (2021). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Bioorganic & Medicinal Chemistry, 52, 116515. [Link]

-

Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932. [Link]

Sources

- 1. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 3. Case Studies in SAR Analyses - Drug Design Org [drugdesign.org]

- 4. PubChemLite - 1-benzyl-3,3-difluoropiperidine-4-carboxylic acid hydrochloride (C13H15F2NO2) [pubchemlite.lcsb.uni.lu]

- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analyzing Coupling Constants [sites.science.oregonstate.edu]

- 7. ekwan.github.io [ekwan.github.io]

- 8. eclass.uoa.gr [eclass.uoa.gr]

- 9. Water - GASERI [group.miletic.net]

- 10. Lysozyme in Water [mdtutorials.com]

- 11. Getting started - Water [manual.gromacs.org]

- 12. researchgate.net [researchgate.net]

- 13. ossila.com [ossila.com]

The Strategic Modulation of Hydrogen Bonding in Fluorinated Piperidinols: A Technical Guide for Drug Discovery

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals.[1] Its conformational flexibility and basic nitrogen atom are key to its utility, but also present challenges in drug design. The strategic incorporation of fluorine offers a powerful tool to modulate the physicochemical properties of piperidine-containing molecules, often through the subtle yet profound influence on hydrogen bonding interactions.[2] This guide provides an in-depth analysis of the hydrogen bonding interactions in fluorinated piperidinols, exploring how the unique stereoelectronic properties of fluorine dictate molecular conformation and the formation of intra- and intermolecular hydrogen bonds. We will detail the experimental and computational techniques used to characterize these interactions and discuss their critical implications for drug development, including effects on pKa, lipophilicity, and target engagement.

Introduction: Why Fluorinate Piperidinols?

The hydroxyl (-OH) and amine (N-H or N-R) groups of a piperidinol scaffold are potent hydrogen bond donors and acceptors. These interactions are fundamental to a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets. However, the inherent flexibility of the piperidine ring can lead to a significant entropic penalty upon binding and can allow for multiple, non-productive binding modes.

Introducing fluorine, the most electronegative element, into the piperidine ring induces significant electronic and steric perturbations.[3] These perturbations can:

-

Modulate Basicity (pKa): The strong electron-withdrawing inductive effect of fluorine can significantly lower the pKa of the piperidine nitrogen.[4][5] This can be advantageous for improving oral absorption and reducing off-target effects, such as hERG channel binding.[2]

-

Influence Lipophilicity (LogP): The effect of fluorination on lipophilicity is complex and context-dependent, sometimes increasing and sometimes decreasing it based on the molecular environment.[6][7]

-

Control Conformation: Stereoelectronic effects, such as the gauche effect, can create strong conformational biases, locking the ring into a preferred geometry.[8][9]

Crucially, these effects are intertwined with the molecule's ability to form hydrogen bonds. A fluorine atom can act as a weak hydrogen bond acceptor, leading to the formation of intramolecular O-H···F or N-H···F hydrogen bonds. These intramolecular bonds can "pre-organize" the molecule into a bioactive conformation, potentially increasing binding affinity and selectivity.[10] This guide will dissect these interactions to provide a predictive framework for their application in drug design.

The Interplay of Fluorine Stereoelectronics and Conformational Control

The position of the fluorine atom on the piperidine ring dictates its conformational influence. The preference for an axial or equatorial orientation of the fluorine substituent is governed by a combination of steric and stereoelectronic effects.[11]

-

Inductive Effects: Fluorine's powerful electron-withdrawing nature polarizes the C-F bond, which can influence the acidity of nearby protons and the basicity of the nitrogen atom.

-

Hyperconjugation and the Gauche Effect: The "fluorine gauche effect" describes the tendency for a gauche conformation to be favored in F-C-C-X systems, where X is an electron-withdrawing group. This is often attributed to a stabilizing hyperconjugative interaction between the C-H or C-C σ bond and the C-F σ* antibonding orbital.[9] In piperidine rings, this can favor an axial fluorine orientation to maximize such interactions.[8]

These effects work in concert to create a distinct conformational landscape that determines whether the hydroxyl group is positioned to form an intramolecular hydrogen bond with either the fluorine atom or the ring nitrogen.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=8, height=3]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Fluorine's stereoelectronic effects drive conformational bias, dictating H-bond type.

Characterizing Hydrogen Bonds: A Multi-Technique Approach

Confirming and quantifying hydrogen bonding interactions in fluorinated piperidinols requires a combination of spectroscopic and computational methods. No single technique provides a complete picture; instead, a self-validating system of cross-correlated data is the gold standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying hydrogen bonds in solution.[12] Key experiments include:

-

¹H NMR Chemical Shift: The chemical shift (δ) of the hydroxyl proton is highly sensitive to its environment. Intramolecular hydrogen bonding shields the proton from the solvent, typically resulting in a downfield shift in non-polar solvents compared to an analogous compound incapable of forming the bond.

-

Variable Temperature (VT) NMR: The temperature coefficient (dδ/dT) of the hydroxyl proton is a key indicator. A small coefficient (typically < 3 ppb/K) in a non-polar solvent suggests a strong intramolecular hydrogen bond, as the proton is sequestered from temperature-dependent interactions with the solvent.

-

Through-Space Scalar Coupling (¹hJFH): The observation of a scalar coupling (J-coupling) between the hydroxyl proton and the fluorine atom across the hydrogen bond provides direct and unambiguous evidence of the O-H···F interaction.[13]

-

Heteronuclear Overhauser Effect Spectroscopy (HOESY): A 2D HOESY experiment can detect through-space dipolar couplings, showing a cross-peak between the hydroxyl proton and a nearby fluorine atom, confirming their spatial proximity.[14]

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds. Hydrogen bonding weakens the O-H bond, causing a characteristic shift in its stretching frequency (ν(O-H)).[15]

-

Free O-H Stretch: In a dilute solution in a non-polar solvent (e.g., CCl₄), a non-hydrogen-bonded (free) hydroxyl group shows a sharp absorption band around 3620-3670 cm⁻¹.[16]

-

Hydrogen-Bonded O-H Stretch: An intramolecularly hydrogen-bonded O-H group will exhibit a broader absorption band at a lower frequency (a "red shift"), typically in the 3200-3600 cm⁻¹ range.[17][18] The magnitude of this shift (Δν) correlates with the strength of the hydrogen bond.

Computational Chemistry

Density Functional Theory (DFT) calculations provide invaluable insight into the geometry, energy, and nature of hydrogen bonds.[19]

-

Geometry Optimization: DFT can predict the lowest energy conformation of the molecule, revealing the bond lengths and angles of the hydrogen bond (e.g., H···F distance, O-H···F angle).

-

Hydrogen Bond Energy: The strength of the hydrogen bond can be calculated by comparing the energy of the optimized hydrogen-bonded conformer with a constrained, non-bonded conformer.

-

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can identify a bond critical point (BCP) between the hydrogen and the acceptor atom (F or N), providing evidence of a bonding interaction.[20]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the stabilizing energy associated with the electron delocalization from the acceptor's lone pair to the σ* antibonding orbital of the O-H bond (nF → σ*OH).[12]

dot graph { graph [splines=ortho, nodesep=0.5, ranksep=0.5, width=8]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: A multi-technique workflow for validating hydrogen bonding interactions.

Data Synthesis & Implications for Drug Design

The interplay between fluorine position and hydrogen bonding has profound consequences for key drug-like properties.

Impact on Physicochemical Properties

The formation of an intramolecular hydrogen bond can be viewed as creating a "pro-drug" of the polar groups, effectively masking them. This has significant effects:

-

Acidity/Basicity (pKa): While the primary influence on pKa is the inductive effect of fluorine, intramolecular hydrogen bonding can further modulate it. An O-H···N bond, for example, will decrease the availability of the nitrogen's lone pair, lowering the pKa of the piperidinium conjugate acid.[5]

-

Lipophilicity (LogP/LogD): By masking polar -OH and -N-H groups, intramolecular hydrogen bonding reduces the molecule's interaction with water, generally leading to an increase in lipophilicity.[10] This can improve membrane permeability and cell penetration.

| Property | Effect of Fluorine Inductive Effect | Effect of Intramolecular H-Bond (O-H···N or O-H···F) | Rationale |

| pKa | Decrease | Further Decrease | Sequesters nitrogen lone pair, reducing basicity.[2][5] |

| Lipophilicity (LogP) | Variable | Increase | Masks polar groups, reducing polarity and increasing partitioning into octanol.[7] |

| Membrane Permeability | Variable | Increase | Lowering the polar surface area facilitates passage through lipid bilayers.[10] |

Impact on Pharmacodynamics: The Power of Pre-organization

An intramolecular hydrogen bond can lock the piperidinol into a specific conformation that closely resembles the bound conformation at its biological target. This "pre-organization" minimizes the entropic penalty of binding, as the molecule does not need to "freeze" its rotatable bonds upon entering the active site. This can lead to a significant increase in binding affinity (lower Kd or IC₅₀).

For example, a fluorinated piperidinol locked in an axial conformation by an O-H···F bond might present its other substituents in the perfect orientation for optimal interaction with a receptor pocket, whereas its non-fluorinated, flexible counterpart would spend much of its time in non-productive conformations.

Experimental & Computational Protocols

Protocol: VT-¹H NMR for Intramolecular H-Bond Analysis

-

Sample Preparation: Prepare a ~5 mM solution of the fluorinated piperidinol in a dry, non-polar, aprotic solvent (e.g., CDCl₃ or toluene-d₈). The low concentration minimizes intermolecular hydrogen bonding.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Identify the chemical shift of the hydroxyl proton (OH).

-

Temperature Variation: Acquire a series of ¹H NMR spectra at different temperatures, for example, in 10 K increments from 298 K down to 223 K (or as low as the solvent allows).

-

Data Analysis: Plot the chemical shift of the OH proton (δOH) as a function of temperature (T in Kelvin).

-

Calculate Coefficient: Perform a linear regression on the data points. The slope of the line is the temperature coefficient (dδ/dT) in ppb/K.

-

Interpretation: A value below 3 ppb/K is strong evidence for a persistent intramolecular hydrogen bond. A value closer to that of water or methanol in the same solvent (~6-10 ppb/K) indicates a solvent-exposed hydroxyl group.

Protocol: DFT Calculation of H-Bond Energy

-

Software/Method: Use a quantum chemistry package like Gaussian. The B3LYP functional with a 6-311+G(d,p) basis set is a common and reliable choice for these systems.[12]

-

Conformer 1 (H-Bonded): Build the starting structure of the fluorinated piperidinol in the conformation that allows for the intramolecular hydrogen bond. Perform a full geometry optimization. Verify the result is a true minimum by running a frequency calculation (no imaginary frequencies). Record the final electronic energy (E_HB).

-

Conformer 2 (Non-H-Bonded): Take the optimized structure from Step 2 and constrain the relevant dihedral angle (e.g., H-O-C-C) to force the hydroxyl group to point away from the acceptor (F or N). Perform a constrained geometry optimization. Record the final electronic energy (E_nonHB).

-

Calculate Energy: The hydrogen bond energy is the difference between the two states: ΔE_HB = E_nonHB - E_HB. Apply corrections for basis set superposition error (BSSE) for higher accuracy.

-

Interpretation: A positive ΔE_HB value (typically 2-5 kcal/mol for O-H···F bonds) indicates the energy stabilization provided by the intramolecular hydrogen bond.

Conclusion

The strategic fluorination of piperidinols is a sophisticated tool for fine-tuning molecular properties in drug discovery. By leveraging the powerful stereoelectronic effects of fluorine, medicinal chemists can exert precise control over the conformation of the piperidine ring. This conformational control, in turn, dictates the formation and strength of intramolecular hydrogen bonds. A thorough understanding and characterization of these O-H···F and O-H···N interactions, using a combined approach of NMR, IR, and computational chemistry, enables the rational design of molecules with improved pKa, enhanced membrane permeability, and higher binding affinity through conformational pre-organization. This guide provides a foundational framework for researchers to harness these subtle but powerful interactions to develop safer and more effective therapeutics.

References

- Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing).

- Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... ResearchGate.

- The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Application of the all-cis-(multi)fluorinated piperidine building... ResearchGate.

- The conformational preferences of fluorinated piperidine derivatives... ResearchGate.

- Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. National Center for Biotechnology Information.

- The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. National Center for Biotechnology Information.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

- N–H⋯F hydrogen bonds in fluorinated benzanilides: NMR and DFT study. RSC Publishing.

- Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Semantic Scholar.

- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update.

- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications.

- Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. National Center for Biotechnology Information.

- Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Europe PMC.

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Center for Biotechnology Information.

- Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. National Center for Biotechnology Information.

- (PDF) Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. ResearchGate.

- Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Wiley Online Library.

- Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv.

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate.

- (PDF) Intramolecular Hydrogen Bond Involving Organic Fluorine in the Derivatives of Hydrazides: An NMR Investigation substantiated by DFT based theoretical calculations. ResearchGate.

- Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. ACS Publications.

- Infrared Spectrometry. Michigan State University Department of Chemistry.

- 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. National Center for Biotechnology Information.

- IR Spectroscopy of Hydrocarbons. Unknown Source.

- Effect of hydrogen bonding on infrared absorption intensity. arXiv.org.

- Intramolecular hydrogen bonds involving organic fluorine in the derivatives of hydrazides: an NMR investigation substantiated by DFT based theoretical calculations. RSC Publishing.

- Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. National Center for Biotechnology Information.

- NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN.

- Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Università di Torino.

- Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. National Center for Biotechnology Information.

- 15.3: Spectroscopic Properties of Alcohols. Chemistry LibreTexts.

- Conformational analysis of 2 by DFT and NMR. The numbering scheme for NMR spins is given on structure 2a. ResearchGate.

- Performance of Several Density Functional Theory Methods on Describing Hydrogen-Bond Interactions. ACS Publications.

- 19F NMR-tags for peptidyl prolyl conformation analysis. Semantic Scholar.

- Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications (RSC Publishing).

- NMR-Based Configurational Assignments of Natural Products: Gibbs Sampling and Bayesian Inference Using Floating Chirality Distance Geometry Calculations. MDPI.

- Synthesis of 3-amino-4-fluoropyrazoles. National Center for Biotechnology Information.

Sources

- 1. mdpi.com [mdpi.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. iris.unito.it [iris.unito.it]

- 11. researchgate.net [researchgate.net]

- 12. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intramolecular hydrogen bonds involving organic fluorine in the derivatives of hydrazides: an NMR investigation substantiated by DFT based theoretical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Infrared Spectrometry [www2.chemistry.msu.edu]

- 17. uobabylon.edu.iq [uobabylon.edu.iq]

- 18. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

Bioisosteric Applications of 3,3-Difluoro-1-methylpiperidin-4-ol

Executive Summary

In modern medicinal chemistry, the optimization of lead compounds often necessitates a delicate balance between potency and physicochemical properties. 3,3-Difluoro-1-methylpiperidin-4-ol represents a high-value bioisosteric scaffold designed to address specific liabilities associated with saturated heterocycles. By incorporating a gem-difluoro motif adjacent to the piperidine nitrogen and the C4-hydroxyl center, this building block offers three distinct advantages:

- Modulation: The electron-withdrawing nature of the fluorine atoms lowers the basicity of the tertiary amine, reducing hERG channel affinity and improving membrane permeability.

-

Metabolic Hardening: The C3 position, often a site of oxidative metabolism (CYP450-mediated

-hydroxylation), is blocked, extending half-life ( -

Conformational Biasing: The gauche effect associated with C–F bonds induces specific ring puckering, potentially locking the pharmacophore (the C4-OH vector) into a bioactive conformation.

This guide details the physicochemical rationale, synthetic pathways, and experimental protocols for deploying this scaffold in drug discovery campaigns.

Physicochemical Profile & Mechanistic Rationale

The Fluorine Effect on Basicity ( )

The introduction of fluorine atoms at the

-

Mechanism: The polarized C–F bonds pull electron density away from the nitrogen lone pair, destabilizing the protonated ammonium species.

-

Impact: At physiological pH (7.4), a significant fraction of the molecule remains uncharged (neutral), enhancing passive diffusion across the blood-brain barrier (BBB) and reducing lysosomal trapping.

Conformational Analysis: The "Janus Face"

The 3,3-difluoro substitution creates a dipole moment that influences the ring's preferred chair conformation.

-

Gauche Effect: Fluorine atoms prefer a gauche orientation relative to adjacent electron-rich bonds (N–C).

-

Result: This often rigidifies the piperidine ring. In the case of 3,3-difluoro-1-methylpiperidin-4-ol , the relative stereochemistry (cis vs. trans) between the fluorine array and the hydroxyl group dictates the vector of the hydrogen bond donor.

-

Polarity: The molecule exhibits a "Janus face"—one hydrophobic side (hydrocarbon backbone) and one highly polar side (fluorines + hydroxyl), which can be exploited to tune

.

Data Summary: Scaffold Comparison

| Property | Piperidin-4-ol | 3,3-Difluoro-1-methylpiperidin-4-ol | Morpholine Analog |

| Basicity ( | ~10.8 | ~7.8 | ~8.3 |

| LogP (Calc) | -0.3 | 0.5 | -0.8 |

| Metabolic Liability | High (C2/C3 oxidation) | Low (C3 blocked) | Low |

| H-Bond Donor | 1 (OH) | 1 (OH) | 0 |

| Dipole Moment | Moderate | High | Moderate |

Bioisosteric Utility & Case Studies

Decision Logic for Replacement

This scaffold is best utilized when a lead compound containing a piperidine or morpholine suffers from high clearance or hERG liability .

Figure 1: Decision logic for deploying the 3,3-difluoropiperidine scaffold in lead optimization.

Case Study: Apelin Receptor Agonist

In the development of agonists for the Apelin receptor (APJ), a G-protein coupled receptor (GPCR) involved in cardiovascular homeostasis, standard piperidine linkers often suffer from rapid metabolic turnover.

-

Application: Researchers utilized 3,3-difluoropiperidine building blocks to replace the standard piperidine.

-

Result: The substitution improved the EC50 from 162 nM to 6.5 nM while simultaneously enhancing metabolic stability. The fluorine atoms likely engaged in favorable electrostatic interactions within the binding pocket while lowering the desolvation penalty of the amine [1, 2].

Synthetic Pathways[1][2]

The synthesis of 3,3-Difluoro-1-methylpiperidin-4-ol generally proceeds via the fluorination of a ketone precursor followed by reduction.

Synthetic Workflow

Figure 2: Synthetic route from commercially available N-Boc-4-piperidone.

Experimental Protocols

Protocol: Reduction of 3,3-Difluoro-1-methylpiperidin-4-one

This protocol describes the final step to generate the alcohol. It assumes the starting ketone has been secured (e.g., via commercial sources or prior synthesis).

Materials:

-

3,3-Difluoro-1-methylpiperidin-4-one (1.0 eq)

-

Sodium Borohydride (

) (1.5 eq) -

Methanol (MeOH), anhydrous

-

Saturated

solution -

Dichloromethane (DCM)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-difluoro-1-methylpiperidin-4-one (500 mg, 3.35 mmol) in anhydrous MeOH (10 mL). Cool the solution to 0°C using an ice bath.

-

Reduction: Slowly add

(190 mg, 5.0 mmol) portion-wise over 10 minutes. Caution: Gas evolution ( -

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor progress via TLC (System: 10% MeOH in DCM) or LC-MS.

-

Quench: Carefully quench the reaction by adding saturated aqueous

(5 mL) at 0°C. Stir for 15 minutes. -

Extraction: Concentrate the mixture under reduced pressure to remove MeOH. Dilute the aqueous residue with water (10 mL) and extract with DCM (

mL). -

Purification: Dry the combined organic layers over

, filter, and concentrate in vacuo. The crude product is typically a diastereomeric mixture (cis/trans). Separation can be achieved via silica gel chromatography (Gradient: 0-10% MeOH/DCM).

Validation Criteria:

- NMR: Should show distinct signals for the gem-difluoro group (typically -110 to -130 ppm, exhibiting AB coupling patterns if chiral).

-

MS (ESI):

.

Protocol: Determination (Potentiometric Titration)

To validate the bioisosteric effect, the

-

Preparation: Dissolve 5 mg of the compound in 20 mL of ionic strength-adjusted water (

). -

Titration: Titrate using standardized 0.1 M HCl and 0.1 M KOH under an inert atmosphere (

) at 25°C using a potentiometric titrator (e.g., Sirius T3). -

Analysis: Plot pH vs. volume of titrant. The inflection point corresponds to the

. -

Expected Result: The

should be approximately 7.8 ± 0.3 , confirming reduced basicity compared to the non-fluorinated parent (~10.5).

References

-

Synthesis of 4-substituted 3,3-difluoropiperidines. Surmont, R., et al. Journal of Organic Chemistry, 2010.[1]

-

Discovery of MK-0617, a highly potent and orally active VLA-4 antagonist. Venkatraman, S., et al. Bioorganic & Medicinal Chemistry Letters, 2009.[2]

-

Effect of gem-difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Moroz, B., et al. Chemistry - A European Journal, 2022.

-

Apelin Receptor (APJ) Agonists and Antagonists. MedChemExpress. Product Literature.

-

3,3-Difluoropiperidine hydrochloride. PubChem Compound Summary. National Library of Medicine.

Sources

A Technical Guide to 3,3-Difluoro-1-methylpiperidin-4-ol: Synthesis, Stereoelectronic Properties, and Reactivity for Drug Discovery Applications

Abstract

This technical guide provides an in-depth analysis of 3,3-Difluoro-1-methylpiperidin-4-ol, a fluorinated heterocyclic building block of increasing importance in medicinal chemistry and drug development. The strategic incorporation of geminal fluorine atoms onto the piperidine scaffold imparts unique stereoelectronic properties that significantly influence molecular conformation, basicity, and metabolic stability. This document details the structural and physicochemical properties of the title compound, explores the profound impact of fluorination on its conformational behavior, and presents robust, modular synthetic strategies for its preparation. Furthermore, we examine the reactivity profile of its key functional groups—the hydroxyl, the tertiary amine, and the fluorinated ring system—providing insights for its application in the synthesis of complex molecular architectures. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the distinct advantages of fluorinated scaffolds to address modern challenges in medicinal chemistry.

Introduction: The Strategic Value of Fluorinated Piperidines in Modern Drug Discovery

The piperidine ring is one of the most ubiquitous N-heterocyclic scaffolds in pharmaceuticals, present in a vast number of FDA-approved drugs. Its prevalence stems from its ability to serve as a versatile, three-dimensional framework that can be functionalized to engage with biological targets while often conferring favorable pharmacokinetic properties. However, the inherent flexibility of the piperidine ring and its susceptibility to metabolic oxidation can present challenges in drug design.

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, utilized to modulate a range of properties critical for therapeutic success.[1] Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, alter the basicity (pKa) of nearby nitrogen atoms, and fine-tune lipophilicity to improve membrane permeability and solubility.[1][2] A particularly powerful application of fluorine is its use to control molecular conformation. The unique stereoelectronic effects of the C-F bond can create strong conformational preferences, effectively "locking" a flexible scaffold into a more rigid, biologically active orientation.

3,3-Difluoro-1-methylpiperidin-4-ol emerges as a building block that embodies these advantages. The gem-difluoro group at the C3 position not only enhances metabolic stability but also exerts a powerful influence on the ring's conformational equilibrium, creating a well-defined structural motif for presentation to biological targets. This guide provides a comprehensive overview of its synthesis, properties, and reactivity to enable its effective application in drug discovery programs.

Physicochemical and Structural Properties

3,3-Difluoro-1-methylpiperidin-4-ol is a chiral compound typically handled as a specific enantiomer, (R)- or (S)-, in targeted synthesis. Its core structure consists of a saturated six-membered piperidine ring, an N-methyl group, a hydroxyl group at the C4 position, and the key gem-difluoro moiety at the C3 position.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁F₂NO | [3] |

| Molecular Weight | 151.16 g/mol | [3] |

| CAS Number | 2306252-98-0 ((R)-enantiomer) | [3][4] |

| CAS Number | 2375165-68-5 ((S)-enantiomer) | [5][6] |

| Appearance | Typically an off-white to beige solid | [2] |

| Calculated LogP | 0.83 | [7] |

| Topological Polar Surface Area (TPSA) | 29.26 Ų | [7] |

Conformational Analysis: The Dominance of Stereoelectronic Effects

The conformational landscape of the piperidine ring is profoundly influenced by the presence of fluorine substituents. Unlike simple alkyl groups, fluorine atoms exert powerful stereoelectronic effects that can override traditional steric considerations. In fluorinated piperidines, a notable preference for an axial orientation of the fluorine atom has been observed and studied extensively through both NMR spectroscopy and computational methods.[1][8][9]

This "axial-F preference" is not due to a single factor but rather an interplay of several stabilizing forces:

-

Hyperconjugation: A stabilizing interaction occurs between the electron density of an adjacent axial C-H bond (σC-H) and the antibonding orbital of the axial C-F bond (σ*C-F). This donation of electron density helps to stabilize the otherwise sterically disfavored axial conformation.

-

Charge-Dipole Interactions: In protonated piperidines, a favorable electrostatic interaction exists between the negatively polarized fluorine atom and the positively charged nitrogen (N-H+), further stabilizing an axial fluorine orientation.[10]

-

Dipole Minimization: The arrangement of the C-F bond dipoles can influence the overall molecular dipole moment, with certain conformations being favored, particularly in different solvents.[1]

For 3,3-Difluoro-1-methylpiperidin-4-ol, the chair conformation is expected to be dominant. To minimize A(1,3) strain, the larger hydroxyl group at C4 will strongly prefer the equatorial position. This forces one of the C3 fluorine atoms into an axial position and the other into an equatorial position, resulting in a conformationally rigid system. This rigidity is highly desirable in drug design, as it reduces the entropic penalty upon binding to a target protein.

Protocol 4.1: Synthesis of N-Boc-3,3-difluoropiperidin-4-one (Key Intermediate)

This protocol describes the conversion of a commercially available ketone to the corresponding gem-difluoro analog. The use of a Boc (tert-butyloxycarbonyl) protecting group is common due to its stability under many reaction conditions and its facile removal under acidic conditions.

-

Rationale: Direct gem-difluorination of a ketone is a challenging transformation. Reagents like diethylaminosulfur trifluoride (DAST) or its safer analogs (e.g., Deoxo-Fluor®) are effective for this purpose, converting the carbonyl group into a CF₂ group. The reaction must be performed under anhydrous conditions, as these reagents react violently with water.

-

Methodology:

-

To a stirred, cooled (0 °C) solution of N-Boc-4-piperidone (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene, slowly add DAST (1.5-2.0 eq) under a nitrogen atmosphere.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Quenching is exothermic and may release gas.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-3,3-difluoropiperidin-4-one.

-

Protocol 4.2: Reduction to N-Boc-3,3-difluoro-1-methylpiperidin-4-ol

The reduction of the ketone intermediate to the target alcohol is a standard transformation, typically achieved with high yield using a mild hydride reducing agent.

-

Rationale: Sodium borohydride (NaBH₄) is an ideal reagent for this reduction. It is selective for ketones and aldehydes and is safer and easier to handle than stronger reducing agents like lithium aluminum hydride (LiAlH₄). The solvent choice (typically a protic solvent like methanol or ethanol) facilitates the reaction and the workup.

-

Methodology:

-

Dissolve N-Boc-3,3-difluoropiperidin-4-one (1.0 eq) in methanol or ethanol at room temperature.

-

Cool the solution to 0 °C in an ice bath.

-

Add NaBH₄ (1.5-2.0 eq) portion-wise, controlling the rate of addition to manage any effervescence.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the remaining aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the N-Boc protected alcohol, which is often pure enough for the next step or can be purified by chromatography if necessary.

-

Protocol 4.3: N-Deprotection and Methylation

The final steps involve removing the Boc protecting group and installing the N-methyl group. The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of a primary or secondary amine.

-

Rationale: The Boc group is readily cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent, to yield the secondary amine salt. This amine can then be directly methylated using the Eschweiler-Clarke reaction, which employs formaldehyde as the carbon source and formic acid as the reducing agent. This one-pot procedure is robust and avoids the use of hazardous alkylating agents like methyl iodide.

-

Methodology:

-

Deprotection: Dissolve the N-Boc-3,3-difluoro-1-methylpiperidin-4-ol (1.0 eq) in DCM and add an excess of TFA (5-10 eq). Stir at room temperature for 1-2 hours. Concentrate the mixture under reduced pressure to remove the solvent and excess TFA, yielding the crude amine trifluoroacetate salt.

-

N-Methylation (Eschweiler-Clarke): To the crude amine salt, add formic acid (≥3 eq) and aqueous formaldehyde (37% solution, ≥3 eq).

-

Heat the reaction mixture to 80-100 °C for 2-4 hours. Gas evolution (CO₂) will be observed.

-

Cool the reaction mixture to room temperature and basify to pH >10 by the careful addition of a strong base (e.g., 6N NaOH solution) while cooling in an ice bath.

-

Extract the basic aqueous solution with a suitable organic solvent, such as DCM or ethyl acetate (3-4x).

-

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final product by silica gel column chromatography or distillation to obtain pure 3,3-Difluoro-1-methylpiperidin-4-ol.

-

Reactivity Profile: Harnessing the Influence of Fluorine

The gem-difluoro group at the C3 position profoundly modifies the reactivity of the adjacent functional groups through strong inductive electron withdrawal.

The C4-Hydroxyl Group

-

Acidity: The hydroxyl proton is rendered more acidic compared to its non-fluorinated analog, 1-methylpiperidin-4-ol. This can influence reactions where the alcohol acts as a nucleophile, potentially requiring a milder base for deprotonation.

-

Reactivity: The hydroxyl group can undergo standard alcohol transformations:

-

Oxidation: Can be readily oxidized back to the ketone using reagents like Dess-Martin periodinane (DMP) or Swern oxidation.

-

Etherification: Can be converted to ethers via Williamson ether synthesis (deprotonation followed by reaction with an alkyl halide) or a Mitsunobu reaction. [11] * Esterification: Can be acylated using acyl chlorides or anhydrides in the presence of a base.

-

Substitution: The alcohol can be converted into a good leaving group (e.g., tosylate, mesylate) to facilitate SN2 displacement by a wide range of nucleophiles.

-

The Piperidine Nitrogen

-

Basicity: The strong electron-withdrawing effect of the two C-F bonds, transmitted through the sigma framework, significantly reduces the electron density on the nitrogen atom. This lowers the basicity (pKa) of the tertiary amine compared to 1-methylpiperidin-4-ol. This pKa modulation is a critical design element in medicinal chemistry, as it affects the compound's ionization state at physiological pH, influencing properties like solubility, cell permeability, and off-target activity (e.g., hERG binding).

| Compound | Approximate pKa of Conjugate Acid |

| 1-Methylpiperidine | ~10.4 |

| 1-Methylpiperidin-4-ol | ~9.8 |

| 3,3-Difluoro-1-methylpiperidin-4-ol | ~7.5 - 8.5 (Estimated) |

Applications in Drug Discovery & Chemical Biology

3,3-Difluoro-1-methylpiperidin-4-ol is not merely a synthetic intermediate but a strategic tool for molecular design.

-

Rigid Scaffolding: Its conformationally constrained nature makes it an excellent scaffold for presenting pharmacophoric elements in a defined spatial orientation, which can lead to enhanced potency and selectivity for a given biological target. [12]* Metabolic Stability: The CF₂ group is chemically inert and effectively blocks a potential site of P450-mediated metabolism at the C3 position, a common liability for simple piperidines.

-

Modulation of Physicochemical Properties: As a building block, it allows for systematic tuning of a lead compound's pKa and lipophilicity, key parameters in optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. [2]* ¹⁹F NMR Probe: The presence of fluorine allows for the use of ¹⁹F NMR spectroscopy, a powerful technique for studying protein-ligand interactions, cellular uptake, and in vivo imaging without background interference. [2]

Conclusion

3,3-Difluoro-1-methylpiperidin-4-ol represents a convergence of several key principles in modern drug design. It combines the proven utility of the piperidine scaffold with the transformative power of fluorine chemistry. Its well-defined conformational preferences, modulated basicity, and inherent metabolic stability make it a highly valuable building block for medicinal chemists. The synthetic routes are robust and modular, allowing for its efficient incorporation into diverse molecular frameworks. A thorough understanding of its stereoelectronic properties and reactivity profile, as detailed in this guide, will empower scientists to fully exploit its potential in the development of next-generation therapeutics.

References

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available at: [Link]

-

Gilmour, R., & Seebach, D. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(28), 11252-11256. Available at: [Link]

-

University of Münster. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. WWU Münster. Available at: [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Available at: [Link]

-

Liu, F., & Sameem, B. (n.d.). FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY. Department of Molecular Medicine, USF. Available at: [Link]

-

Surmont, R., Verniest, G., Thuring, J. W., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929-932. Available at: [Link]

-

Verniest, G., De Kimpe, N., et al. (2009). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 7(21), 4515-4520. Available at: [Link]

-

Scott, J.D., et al. (2020). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Chemistry & Medicinal Chemistry, 15(20), e202500298. Available at: [Link]

-

Reagentia. (n.d.). (R)-3,3-Difluoro-1-methylpiperidin-4-ol (1 x 100 mg). Retrieved from [Link]

-

Verniest, G., Surmont, R., Van Hende, E., et al. (2008). New entries toward 3,3-difluoropiperidines. The Journal of Organic Chemistry, 73(14), 5458-5461. Available at: [Link]

-

Lankin, D. C., et al. (2013). Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society, 135(4), 1258-1261. Available at: [Link]

- CN103304472A - Method for synthesizing 1-BOC-3-piperidone. (n.d.). Google Patents.

-

Reagentia. (n.d.). (S)-3,3-Difluoro-1-methylpiperidin-4-ol (1 x 100 mg). Retrieved from [Link]

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. ossila.com [ossila.com]

- 3. (R)-3,3-difluoro-1-methylpiperidin-4-ol 95% | CAS: 2306252-98-0 | AChemBlock [achemblock.com]

- 4. (R)-3,3-Difluoro-1-methylpiperidin-4-ol (1 x 100 mg) | Reagentia [reagentia.eu]

- 5. (S)-3,3-Difluoro-1-methylpiperidin-4-ol | CymitQuimica [cymitquimica.com]

- 6. reagentia.eu [reagentia.eu]

- 7. chemscene.com [chemscene.com]

- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cris.technion.ac.il [cris.technion.ac.il]

- 10. scientificupdate.com [scientificupdate.com]

- 11. Buy 1-Methylpiperidin-4-ol | 106-52-5 [smolecule.com]

- 12. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Reductive amination using 3,3-Difluoro-1-methylpiperidin-4-ol

Application Note: Strategic Incorporation of Gem-Difluoropiperidine Motifs via Reductive Amination

Strategic Overview

The 3,3-difluoro-1-methylpiperidin-4-ol scaffold represents a high-value pharmacophore in modern drug discovery. The incorporation of a gem-difluoro moiety at the C3 position serves two critical medicinal chemistry functions:

-

pKa Modulation: The electron-withdrawing nature of the fluorine atoms inductively lowers the pKa of the adjacent amine (at C4) and the ring nitrogen (N1), often improving oral bioavailability and blood-brain barrier permeability by reducing the fraction of ionized species at physiological pH.

-

Conformational Locking: The gauche effect associated with the C-F bonds can restrict the piperidine ring conformation, potentially locking the molecule into a bioactive pose and improving target selectivity.

Scope of this Guide: Direct reductive amination of an alcohol is chemically impossible without a transition-metal catalyst (e.g., "borrowing hydrogen" methodology). In standard medicinal chemistry workflows, this transformation is a two-stage sequence :

-

Oxidation of the alcohol (3,3-Difluoro-1-methylpiperidin-4-ol) to the corresponding ketone (3,3-Difluoro-1-methylpiperidin-4-one ).

-

Reductive Amination of the resulting ketone with a primary or secondary amine.[1][2][3]

This guide focuses on the Reductive Amination step (Step 2), which presents unique challenges due to the electronic influence of the fluorine atoms.

Mechanistic Insight: The Gem-Difluoro Effect

The presence of the gem-difluoro group at the

-

Increased Electrophilicity: The strong inductive effect (

) of the fluorine atoms makes the carbonyl carbon significantly more electron-deficient. This accelerates the nucleophilic attack by the amine to form the hemiaminal. -